molecular formula C14H13F6NO3 B2761439 N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 477863-93-7

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2761439
CAS No.: 477863-93-7
M. Wt: 357.252
InChI Key: UGIAEOZQPVJRMD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol under acidic conditions to form the corresponding trifluoroethoxy derivative. This intermediate is then reacted with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxy groups, where nucleophiles like amines or thiols replace the trifluoroethoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
  • N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea

Uniqueness

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide stands out due to its unique combination of cyclopropyl and trifluoroethoxy groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, binding affinity, and potential therapeutic applications .

Properties

IUPAC Name

N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6NO3/c15-13(16,17)6-23-9-3-4-11(24-7-14(18,19)20)10(5-9)12(22)21-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIAEOZQPVJRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329730
Record name N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477863-93-7
Record name N-cyclopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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